molecular formula C24H22N4O6 B11549861 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)

2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)

Cat. No.: B11549861
M. Wt: 462.5 g/mol
InChI Key: RKNYGOQVQWPZDA-VULFUBBASA-N
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Description

2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of methoxy, amino, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate typically involves a multi-step process. One common approach is to start with vanillin and p-anisidine, which are reacted in a water solvent using a stirrer method . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as chromic acid.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Chromic acid in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl benzoate: Shares the methoxy and benzoate groups but lacks the complex hydrazinylidene structure.

    4-methylphenyl benzoate: Similar in structure but with a methyl group instead of a methoxy group.

    Methyl 2-hydroxy-4-methoxybenzoate: Contains a methoxy group and a benzoate moiety but differs in the overall structure.

Uniqueness

2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups and the potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N4O6

Molecular Weight

462.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H22N4O6/c1-16-3-8-19(9-4-16)25-15-23(29)27-26-14-17-5-12-21(22(13-17)33-2)34-24(30)18-6-10-20(11-7-18)28(31)32/h3-14,25H,15H2,1-2H3,(H,27,29)/b26-14+

InChI Key

RKNYGOQVQWPZDA-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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